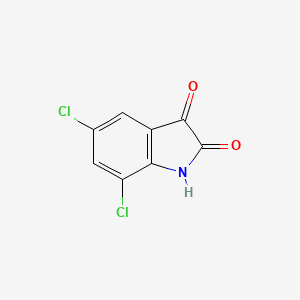

5,7-Dichloroisatin

描述

Structure

3D Structure

属性

IUPAC Name |

5,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGGQJHJRFZDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213181 | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-92-1 | |

| Record name | 5,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichloroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dichloroisatin and Its Derivatives

Electrophilic Aromatic Chlorination Approaches

The direct chlorination of the isatin (B1672199) core is a primary strategy for the synthesis of 5,7-Dichloroisatin. This involves the use of various chlorinating agents and catalysts to achieve the desired regioselectivity and yield.

Chlorination of Isatin with Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) has emerged as an effective and relatively inexpensive reagent for the chlorination of isatins. wright.edu The reaction conditions, particularly the choice of acid catalyst, play a crucial role in determining the outcome of the chlorination.

The use of sulfuric acid as a catalyst in the TCCA-mediated chlorination of isatin has been shown to be highly efficient, leading to the formation of 5-chloroisatin (B99725) and this compound in excellent yields. scielo.brscispace.com The strong acidic medium of sulfuric acid is believed to promote the formation of a superelectrophilic species from TCCA. scispace.com This highly reactive species can then effectively chlorinate the deactivated aromatic ring of isatin. scispace.com

Studies have shown that in the presence of sulfuric acid, the aromatic ring of isatin is consistently chlorinated at one or two positions, depending on the stoichiometry of TCCA used. scispace.com DFT calculations suggest that the formation of a polyprotonated TCCA species facilitates the transfer of the chlorine cation (Cl+) to the aromatic ring, a process driven by the relief of charge-charge repulsion within the TCCA molecule. scispace.comresearchgate.net This method has proven to be a rapid and efficient route, with the reaction to produce 5-chloroisatin completing in under five minutes with a 72% isolated yield using only 0.34 molar equivalents of TCCA. scispace.com

In contrast to the use of sulfuric acid, employing acetic acid as a milder reaction medium significantly alters the regioselectivity of the chlorination of isatin with TCCA. scielo.br When isatin derivatives with an unsubstituted nitrogen (N-H) are reacted with TCCA in acetic acid, N-chlorination is the favored outcome rather than chlorination of the aromatic ring. scielo.brscispace.com This suggests that the acidity of the reaction medium is a key determinant of the chlorination site. The use of acids, in general, appears to promote the chlorination of the isatin ring. scielo.br For instance, the combination of sulfuryl chloride in acetic acid is also used for the chlorination of isatin to produce this compound. vulcanchem.com

Optimizing the yield of this compound from TCCA-based syntheses is dependent on controlling the reaction conditions. The molar ratio of isatin to TCCA is a critical factor; an excess of TCCA is necessary to achieve dichlorination. scispace.com Research has demonstrated that using an excess of TCCA in the presence of sulfuric acid leads to this compound in an 85% yield. researchgate.net The reaction proceeds rapidly, highlighting the efficiency of this method. scispace.com In contrast, using a molar ratio of isatin to TCCA of 1:1 primarily yields the monochlorinated product, 5-chloroisatin. scielo.br

Interactive Table: TCCA-Based Chlorination of Isatin

| Catalyst | Isatin:TCCA Molar Ratio | Primary Product(s) | Yield (%) | Reference(s) |

| Sulfuric Acid | 1:0.34 | 5-Chloroisatin | 72 | scispace.com |

| Sulfuric Acid | Excess TCCA | This compound | 85 | researchgate.net |

| Sulfuric Acid | 1:1 | 5-Chloroisatin and this compound | Excellent | scielo.brscispace.com |

| Acetic Acid | Not specified | N-Chloroisatin | Not specified | scielo.brscispace.com |

Comparison of Chlorinating Agents and Reaction Conditions

Several chlorinating agents have been employed for the synthesis of chlorinated isatins, each with its own set of advantages and disadvantages. N-chlorosuccinimide (NCS) is one such reagent. wright.edu However, direct chlorination of 7-methylindoline-2,3-dione with chlorine gas in acetic acid has been reported to result in poor regioselectivity. google.com

The combination of TCCA with sulfuric acid stands out as a particularly effective method for the regioselective chlorination of isatin at the 5- and 7-positions. researchgate.netresearchgate.net This system is noted for its efficiency and high yields. scispace.comscispace.com Other reagents like sulfuryl chloride in acetic acid are also utilized for preparing this compound. vulcanchem.com The choice of solvent and catalyst is paramount in directing the chlorination to the desired positions and avoiding the formation of unwanted isomers or byproducts.

Multi-step Synthetic Pathways to this compound

Beyond direct chlorination, multi-step synthetic routes offer alternative approaches to this compound and its derivatives. These methods often provide better control over the regiochemistry, especially when specific substitution patterns are required.

One established multi-step synthesis starts from a substituted aniline (B41778). For example, 4,7-Dichloroisatin (B105665) can be synthesized from 2,5-dichloroaniline. vulcanchem.com This involves the formation of a hydroxyliminoacetanilide intermediate, which is then cyclized in the presence of concentrated sulfuric acid to yield the target dichloroisatin. vulcanchem.com Similarly, the Sandmeyer method, a classic route for isatin synthesis, can be adapted to produce substituted isatins, although it can be limited by the formation of regioisomers and variable yields depending on the substituents. wright.eduscielo.br

Another multi-step approach involves the synthesis of 5,7-Dichloro-1-propylindoline-2,3-dione (B8279912), which begins with the preparation of this compound via electrophilic aromatic substitution on isatin. vulcanchem.com The resulting this compound is then N-alkylated by reacting it with 1-bromopropane (B46711) in the presence of a base like potassium carbonate in dimethylformamide (DMF). vulcanchem.com This two-step process allows for the introduction of substituents at both the aromatic ring and the nitrogen atom. vulcanchem.com

Sandmeyer Procedure for Substituted Isatins

The Sandmeyer synthesis is a foundational and widely utilized method for preparing various isatin derivatives. researchgate.netnih.govscielo.brpnrjournal.com The procedure is a two-step process that begins with a substituted aniline and culminates in the formation of the isatin ring structure. wright.edu This method is particularly effective for anilines that contain electron-withdrawing groups. scielo.brwright.edu

The initial step in the Sandmeyer isatin synthesis is the formation of an isonitrosoacetanilide intermediate. researchgate.netpnrjournal.com This reaction involves the condensation of a specific aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. scielo.bracs.orgacs.orgorgsyn.org For the synthesis of this compound, the required starting material is 2,4-dichloroaniline. The reaction produces the corresponding N-(2,4-Dichlorophenyl)-2-hydroxyiminoacetamide intermediate. google.comgoogle.com The mixture is typically heated to facilitate the reaction, and upon cooling, the isonitrosoacetanilide intermediate precipitates and can be isolated by filtration. acs.orgorgsyn.org

A general procedure for this step is outlined in the table below:

Table 1: General Conditions for Isonitrosoacetanilide Formation

| Reactants | Reagents & Solvents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aniline, Chloral Hydrate | Hydroxylamine Hydrochloride, Sodium Sulfate, Water, Hydrochloric Acid | Vigorous boiling for 1-2 minutes, followed by cooling | Isonitrosoacetanilide precipitates | orgsyn.org |

Cyclization Reactions with Sulfuric Acid

The second and final step is the acid-catalyzed cyclization of the isolated isonitrosoacetanilide intermediate to form the isatin ring. scielo.br The dry intermediate is added portion-wise to a strong acid, most commonly concentrated sulfuric acid, while carefully controlling the temperature. researchgate.netacs.orgorgsyn.org The reaction mixture is typically warmed to complete the cyclization, after which it is poured onto crushed ice to precipitate the crude isatin product. acs.orgacs.orgorgsyn.org The resulting solid is then collected by filtration and washed with water. acs.orgacs.org For the synthesis of this compound from N-(2,4-Dichlorophenyl)-2-hydroxyiminoacetamide, the cyclization in sulfuric acid is maintained at a controlled temperature before being quenched. google.comgoogle.com

Table 2: Conditions for Sulfuric Acid Cyclization

| Starting Material | Reagent | Temperature Control | Outcome | Reference |

|---|---|---|---|---|

| Isonitrosoacetanilide | Concentrated Sulfuric Acid | Add intermediate while keeping temp. at 60-70°C, then heat to 80°C for 10 min | Isatin product | acs.orgorgsyn.org |

Adaptation of General Isatin Synthesis Routes for Dichloro-substitution

Beyond the Sandmeyer procedure which builds the ring system from an aniline, this compound can be synthesized by direct electrophilic chlorination of isatin itself. A prominent method involves using trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of concentrated sulfuric acid. nih.govresearchgate.netscielo.br This approach allows for the introduction of chlorine atoms directly onto the aromatic ring of the isatin molecule. By controlling the stoichiometry of the reagents, this method can be tailored to produce either 5-chloroisatin or, with an excess of TCCA, the desired this compound. researchgate.net This direct chlorination offers an alternative pathway that avoids the multi-step sequence of the Sandmeyer synthesis. researchgate.net

Challenges and Advancements in this compound Synthesis

Despite the existence of established synthetic protocols, challenges related to selectivity and scalability persist. Researchers have focused on addressing these issues to improve the efficiency and practicality of this compound production.

Regioselectivity Control in Dichlorination

A significant challenge in the synthesis of substituted isatins is controlling the position of the substituents (regioselectivity), particularly during electrophilic substitution reactions like chlorination. scielo.br When chlorinating isatin directly, a mixture of regioisomers can be formed. researchgate.net However, the use of trichloroisocyanuric acid (TCCA) in sulfuric acid has been shown to be an efficient system for the regioselective chlorination of isatin. researchgate.netscielo.br The molar ratio of isatin to TCCA is a key factor in determining the product distribution between mono- and di-substituted products. Specifically, using an excess of TCCA under these conditions favors the formation of this compound in good yields. researchgate.net This provides a reliable method for achieving the desired dichlorination pattern.

Scalability of Synthesis Protocols

The transition from laboratory-scale synthesis to large-scale industrial production often introduces significant challenges. A notable issue with the dichlorination of isatin using TCCA and sulfuric acid is that the reaction is highly exothermic. nih.govsyr.edu On a large scale, this heat generation can be difficult to control, potentially leading to safety hazards and reduced product yield. To address this, a modified procedure was developed where the reaction is initiated as a heterogeneous mixture at a very low temperature (-78 °C) and then allowed to warm slowly. nih.gov This modification helps to manage the exothermic nature of the reaction, enabling the synthesis of this compound in a 75% yield on a larger scale. nih.gov Another approach to mitigate heat generation during the acid-catalyzed cyclization step is to perform the reaction in the presence of a non-reactive hydrocarbon, such as hexane, which has a boiling point close to the reaction temperature and can help dissipate heat. google.comgoogle.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical aspect of modern medicinal chemistry, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.net Key principles include the use of less hazardous reagents, safer solvents, energy efficiency, and catalysis. sigmaaldrich.compsu.edu In the context of this compound synthesis, these principles are applied to create more sustainable and environmentally benign methodologies.

Several advanced techniques align with green chemistry principles by offering alternatives to conventional methods. These include the use of alternative chlorinating agents, solvent-free reaction conditions, and energy-efficient technologies like microwave and ultrasound irradiation. researchgate.netresearchgate.net

Use of Alternative and Catalytic Reagents

A significant advancement in the green synthesis of this compound involves replacing traditional, often hazardous, chlorinating agents with more environmentally friendly alternatives. Trichloroisocyanuric acid (TCCA) has emerged as a highly effective reagent for the chlorination of isatin. researchgate.net

Research has shown that the reaction of isatin with TCCA in the presence of sulfuric acid as a catalyst leads to the formation of 5-chloroisatin and subsequently this compound in excellent yields. researchgate.net One study reported that using an excess of TCCA under these conditions resulted in an 85% yield of this compound. researchgate.net This method is advantageous as it can be performed under solvent-free conditions, directly addressing the green chemistry principle of avoiding auxiliary substances. yale.edu The use of sulfuric acid as a catalyst is also preferable to stoichiometric reagents, aligning with the principle of catalysis. researchgate.net

Furthermore, the development of novel catalysts for reactions involving isatin derivatives contributes to greener synthesis pathways. For instance, Cu/NiO nanoparticles have been used as catalysts in the synthesis of isatin-based chalcones, demonstrating the potential for heterogeneous, recyclable catalysts in related processes. nih.gov Similarly, other research on isatin derivatives has employed magnetic nanoparticle catalysts (Ag/Fe3O4/SiO2@MWCNTs MNCs) to facilitate reactions in aqueous media at room temperature, highlighting benefits such as high yields, rapid reactions, and easy catalyst separation. chemrevlett.com

Energy-Efficient Synthetic Methods

Designing for energy efficiency is a core principle of green chemistry, aiming to minimize the environmental and economic impacts of energy-intensive processes by conducting reactions at ambient temperature and pressure where possible. yale.edupsu.edu Microwave and ultrasound-assisted syntheses are prominent examples of energy-efficient techniques.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, leading to significantly reduced reaction times and energy consumption. beilstein-journals.orgrsc.orgsioc-journal.cn In a related synthesis of 4,6-dichloroisatin, the use of microwave irradiation reduced the reaction time to just 15 minutes and resulted in an 80% energy saving compared to conventional heating methods, while achieving a comparable yield of 62%. This demonstrates the potential of microwave-assisted methods for the efficient synthesis of dichloroisatin isomers, offering a greener alternative to prolonged heating.

The following table summarizes and compares findings from various synthetic approaches relevant to the principles of green chemistry.

| Method | Target/Related Compound | Reagents/Catalyst | Conditions | Yield | Key Green Advantage | Reference |

|---|---|---|---|---|---|---|

| Catalytic Chlorination | This compound | Isatin, Trichloroisocyanuric acid (TCCA), H₂SO₄ (catalyst) | - | 85% | High yield, use of catalytic vs. stoichiometric reagents. | researchgate.net |

| Solvent-Free Chlorination | This compound | Isatin, Trichloroisocyanuric acid (TCCA) | Solvent-free | High | Eliminates the need for hazardous organic solvents. | researchgate.net |

| Microwave-Assisted Synthesis | 4,6-Dichloroisatin | Isatin, POCl₃, DMF | 100°C, 15 minutes | 62% | 80% energy savings, drastic reduction in reaction time. | |

| Ultrasound-Assisted Synthesis | Bis-iminothiazolidin-4-ones (Isatin derivative precursors) | Diamines, Isothiocyanates | Mild conditions, quantitative yields | Quantitative | Energy efficient, mild conditions, high yields. | researchgate.net |

| Nanoparticle Catalysis | Isatin-based Chalcones | Isatin, Acetophenone derivatives, Cu/NiO nanoparticles | Reflux | Up to 69.88% | Use of an eco-friendly, reusable catalyst. | nih.gov |

Derivatization Strategies and Synthetic Transformations of 5,7 Dichloroisatin

N-Substitution Reactions of 5,7-Dichloroisatin

The nitrogen atom of the isatin (B1672199) ring is a key site for functionalization, enabling the introduction of various substituents that can modulate the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound is a common strategy to introduce alkyl or benzyl (B1604629) groups. This transformation is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. vulcanchem.comresearchgate.net For instance, the synthesis of 5,7-dichloro-1-propylindoline-2,3-dione (B8279912) involves the N-alkylation of this compound with 1-bromopropane (B46711) using potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com The choice of solvent is crucial, with polar aprotic solvents like DMF enhancing the nucleophilicity of the isatin nitrogen. vulcanchem.com The reaction temperature is also an important parameter to control, with optimal temperatures around 90°C minimizing the formation of side products. vulcanchem.com Similarly, N-benzyl derivatives can be prepared, which have been used as precursors for further synthetic elaborations. metu.edu.tr

N-acylation reactions introduce an acyl group onto the nitrogen atom, a transformation that can influence the reactivity of the C-3 carbonyl group. These reactions are a subset of nucleophilic addition-elimination reactions where an acyl chloride or acid anhydride (B1165640) reacts with the amine. savemyexams.com

Table 1: Examples of N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Bromopropane | K₂CO₃ | DMF | 5,7-Dichloro-1-propylindoline-2,3-dione | vulcanchem.com |

| Iodomethane | K₂CO₃ | Acetonitrile | N-methyl this compound derivative | metu.edu.tr |

| Benzyl halide | Not specified | Not specified | N-benzyl this compound | metu.edu.tr |

| Various alkyl halides | Not specified | Not specified | N-alkyl isatin derivatives | researchgate.netresearchgate.net |

Reactions at the C-3 Carbonyl Group of this compound

The C-3 carbonyl group of isatins is highly electrophilic and serves as a primary site for nucleophilic attack, leading to a diverse range of derivatives.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the C-3 carbonyl in this compound makes it susceptible to attack by various nucleophiles. libretexts.org These reactions, often termed nucleophilic additions, can be catalyzed by either acid or base. wikipedia.org

Condensation reactions of this compound with ketones, such as acetone, lead to the formation of 3-hydroxy-3-acetonyloxindole analogs. molaid.com These reactions expand the molecular complexity and have been explored for generating compounds with potential anticonvulsant activity. molaid.com Furthermore, this compound can undergo condensation with compounds like methyl 2-pyridyl ketone in a Pfitzinger reaction to yield more complex heterocyclic structures, such as 6,8-dichloro-2-(2'-pyridyl)-cinchonic acid. acs.org It also serves as a reactant in the synthesis of halogenated acridinecarboxylic acids through its reaction with 6,7-dichloro-1-tetralone.

Aldol (B89426) Reactions with this compound

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been successfully applied to this compound, providing access to chiral 3-substituted-3-hydroxy-2-oxindoles. wikipedia.org

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. libretexts.orgnih.gov In the context of aldol reactions involving isatins, chiral organocatalysts, such as proline and its derivatives, have been employed to control the stereochemical outcome. libretexts.orgrsc.org The mechanism often involves the formation of an enamine intermediate from the ketone and the amine catalyst. rsc.org This enamine then attacks the C-3 carbonyl of the isatin in a stereocontrolled manner. rsc.org The catalyst is regenerated in the final step of the catalytic cycle. rsc.org Studies have shown that various organocatalysts, including those derived from novel alicyclic β-amino acids, can effectively catalyze the asymmetric aldol reaction between isatins and ketones. rsc.orgrsc.org

The position and electronic nature of substituents on the isatin ring have a significant impact on the yield and enantioselectivity of the aldol reaction. rsc.orgnih.gov Research has indicated that isatins with electron-withdrawing groups, such as the chloro substituents in this compound, can influence the reactivity of the C-3 carbonyl and the stereochemical course of the reaction. nih.gov

In a study investigating the asymmetric aldol reaction of various substituted isatins with acetone, it was observed that the position of the substituent plays a crucial role. rsc.org For instance, while good enantiomeric excesses were obtained with 4-substituted isatins, slightly lower enantioselectivities were observed when the same substituents were located at the C-5, C-6, or C-7 positions. rsc.org Specifically, in the context of chloro-substituted isatins, 4,7-dichloroisatin (B105665) provided good results in terms of enantiomeric excess. rsc.orgresearchgate.net This highlights the subtle interplay between the electronic and steric effects of the substituents and their position on the aromatic ring in dictating the efficiency and stereoselectivity of the organocatalyzed aldol reaction.

Table 2: Aldol Reaction of this compound with Acetone

| Catalyst Type | Key Features | Product Class | Reference |

|---|---|---|---|

| Organocatalyst (e.g., proline derivatives) | Asymmetric synthesis, enamine mechanism | Chiral 3-hydroxy-3-alkyl-2-oxindoles | rsc.org |

Formation of Thiosemicarbazone Derivatives

The condensation reaction of isatins with thiosemicarbazides is a well-established method for synthesizing isatin-β-thiosemicarbazones. nih.gov This reaction typically involves the condensation of an isatin derivative with a thiosemicarbazide (B42300) in a suitable solvent, often with an acid catalyst. researchgate.net Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov

The synthesis of thiosemicarbazone derivatives from this compound follows this general principle. The reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen of the thiosemicarbazide on the C-3 carbonyl group of the this compound, followed by dehydration to form the corresponding thiosemicarbazone.

However, the solubility of the resulting this compound thiosemicarbazone derivatives can be a significant challenge. One study noted that a specific 5,7-dichloro-isatin derivative of a thiosemicarbazone was found to be insoluble in common laboratory solvents such as DMSO, ethanol (B145695), and water, which limited its further biological evaluation. nih.gov This highlights the impact of the dichloro-substitution on the physicochemical properties of the final compounds.

Interactive Table: Synthesis of Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| This compound | Thiosemicarbazide | This compound-3-thiosemicarbazone | General condensation reaction. |

Ring Expansion and Heterocyclic Annulation Reactions

The isatin scaffold can be utilized as a precursor for the synthesis of more complex heterocyclic systems through ring expansion and annulation reactions. These reactions often involve the reactivity of the C-3 carbonyl group and the adjacent enamine-like nitrogen.

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. wikipedia.orgiipseries.org The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration lead to the formation of the quinoline (B57606) ring. wikipedia.org

This compound has been successfully employed in the Pfitzinger reaction to synthesize substituted quinoline derivatives. For instance, the reaction of this compound with a ketone in the presence of a base can yield the corresponding 6,8-dichloroquinoline-4-carboxylic acid. nih.govresearchgate.net In one study, refluxing this compound with 1.1 equivalents of an adamantyl ketone in ethanol for 24 hours resulted in a 20-25% yield of the desired quinoline carboxylic acid after recrystallization. nih.gov Another report describes the Pfitzinger reaction of this compound to produce a carboxylic acid in a 17% yield over two steps. core.ac.uk Furthermore, this compound has been converted to the corresponding 3-hydroxycinchoninic acid derivative through a Pfitzinger reaction with chloropyruvic acid. sci-hub.se

Interactive Table: Synthesis of Quinolines from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Adamantyl ketone | 2-Adamantyl-6,8-dichloroquinoline-4-carboxylic acid | EtOH, reflux, 24 h | 20-25% | nih.gov |

| This compound | Not specified | 6,8-Dichloroquinoline-4-carboxylic acid derivative | Not specified | 17% (2 steps) | core.ac.uk |

Tryptanthrin (B1681603) and its derivatives are a class of indolo[2,1-b]quinazoline (B1258998) alkaloids known for their diverse biological activities. researchgate.netnih.gov A common synthetic route to tryptanthrins involves the reaction of isatins with various reagents. nih.gov However, attempts to synthesize tryptanthrin derivatives directly from this compound have faced challenges.

One study reported that this compound failed to react with phosphoryl chloride (POCl3), a reagent commonly used to promote the self-condensation of isatins to form tryptanthrin derivatives. pharmahealthsciences.netresearchgate.net This lack of reactivity suggests that the electronic and steric properties of this compound, influenced by the two chlorine atoms, may hinder this specific transformation. In contrast, other substituted isatins, such as 5-methyl-, 5-bromo-, and 5-iodoisatins, successfully reacted under the same conditions to yield the corresponding 2,8-disubstituted tryptanthrins. pharmahealthsciences.net

Reduction Reactions of this compound

The reduction of isatins can lead to a variety of products, including oxindoles, dioxindoles, and indoles, depending on the reducing agent and reaction conditions. scielo.br The selective reduction of one of the two carbonyl groups in isatin is a key challenge.

Generally, the C-3 carbonyl group of isatin is more electrophilic and thus more susceptible to reduction or nucleophilic attack. acs.org Reduction of isatins to dioxindoles can be achieved using various reagents, such as zinc in the presence of mercuric chloride or iron in hydrochloric acid. scielo.br Further reduction can yield oxindoles. scielo.br

Interactive Table: Potential Reduction Products of this compound

| Starting Material | Product | General Reducing Agent/Method |

|---|---|---|

| This compound | 5,7-Dichlorodioxindole | Zn/HgCl2, Fe/HCl |

| This compound | 5,7-Dichlorooxindole | Further reduction of dioxindole |

| N-protected this compound | N-protected 5,7-Dichloroindolin-3-one | B(C6F5)3/hydrosilane |

Pharmacological and Biological Research on 5,7 Dichloroisatin and Its Derivatives

Exploration of Isatin (B1672199) Scaffold Bioactivity

The inherent biological activity of the isatin core has been extensively studied, revealing a broad spectrum of pharmacological effects. nih.gov The chemical reactivity of the C2 and C3 carbonyl groups, along with the lactam nitrogen, allows for diverse chemical modifications, leading to the synthesis of numerous derivatives with enhanced or novel activities. ijprajournal.comchula.ac.th Research into various substituted isatins has provided a foundation for understanding the potential therapeutic applications of this heterocyclic system.

Antiviral Activities

The isatin scaffold has a long history in antiviral research, with one of the earliest synthetic antiviral drugs, Methisazone (N-methylisatin-β-thiosemicarbazone), being an isatin derivative effective against poxviruses. nih.govresearchgate.net The antiviral potential of isatin derivatives extends to a variety of viruses, and the nature of substituents on the isatin ring plays a crucial role in determining the spectrum and potency of activity.

Derivatives of isatin have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses. nih.govnih.gov For instance, certain isatin-based compounds have shown the ability to inhibit viral replication. nih.govacs.org Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups, such as halogens, at the C-5 position of the isatin ring can influence antiviral efficacy. nih.gov

In the context of coronaviruses, N-substituted isatin derivatives have been identified as potent and selective inhibitors of the SARS coronavirus 3CL protease, an essential enzyme for viral replication. nih.gov Bioactivity assays demonstrated that these compounds inhibit the protease with IC50 values in the micromolar range. nih.gov Specifically, substitutions at the 5- and 7-positions of the isatin ring with electron-withdrawing groups were found to be among the most potent. nih.gov One isatin derivative, ID45, has demonstrated potent antiviral activity against coxsackievirus B3 (CVB3) by inducing a PERK/Nrf2-dependent ER stress pathway, which in turn suppresses viral cap-independent translation. acs.org

| Compound/Derivative | Virus | Target/Mechanism | Activity |

| Methisazone | Poxviruses | Not specified | Effective |

| N-substituted isatins | SARS-CoV | 3CL Protease | IC50 = 0.95 to 17.50 µM nih.gov |

| ID45 | Coxsackievirus B3 | PERK/Nrf2-mediated suppression of cap-independent translation | Potent antiviral activity acs.org |

| Isatin-β-thiosemicarbazones | HIV | Viral replication | Inhibition of replication nih.gov |

Anti-inflammatory Activities

Isatin and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. ijprajournal.com These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). ijprajournal.commdpi.com The anti-inflammatory potential of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core. chula.ac.thnih.gov

Halogenated isatin derivatives, in particular, have shown promise as anti-inflammatory agents. mdpi.com Studies on 5-chloro-isatin derivatives have revealed their ability to reduce inflammation in animal models. For instance, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) demonstrated significant anti-inflammatory effects by reducing paw edema, leukocyte migration, and vascular permeability in mice. nih.govresearchgate.netnih.gov Research on other halogenated isatins has indicated that substitutions at both the C-5 and C-7 positions with electron-withdrawing groups can enhance anti-inflammatory activity. nih.gov

Furthermore, certain tricyclic isatin oxime derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor (TNF). mdpi.com These compounds were also found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity. mdpi.com

| Compound/Derivative | Model | Key Findings |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Carrageenan-induced paw edema and zymosan-induced air pouch in mice | Significant reduction of edema, leukocyte migration, and total protein concentration. nih.govresearchgate.netnih.gov |

| Tricyclic isatin oximes (5a and 5d) | LPS-stimulated human monocytic cells | Inhibition of NF-κB/AP-1 transcriptional activity and production of IL-1α, IL-1β, IL-6, MCP-1, and TNF. mdpi.com |

| 5- and 7-substituted isatin derivatives | Carrageenan-induced paw edema in rats | Derivatives with electron-withdrawing groups at C-5 and C-7 showed enhanced anti-inflammatory activity. nih.gov |

Anticonvulsant Activities

The isatin scaffold has been a fruitful starting point for the development of novel anticonvulsant agents. ualberta.casrce.hr A number of isatin derivatives, particularly semicarbazones and Schiff bases, have exhibited significant protection against seizures in various experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ualberta.casrce.hrsciepub.com

Of particular relevance to 5,7-dichloroisatin are studies on di-halogenated isatin derivatives. A series of 5,7-dibromoisatin semicarbazones were synthesized and evaluated for their anticonvulsant activity. nih.govnih.govresearchgate.net Several of these compounds exhibited prominent anticonvulsant effects in the MES test with little to no neurotoxicity. nih.govnih.govresearchgate.net For example, compounds (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide (DH-05), (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide (DH-11), and (Z)-1-(5,7-dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide (DH-12) were identified as highly active. nih.govnih.gov This suggests that di-halogenation at the 5 and 7 positions of the isatin ring is a favorable substitution pattern for anticonvulsant activity. The proposed mechanism for some isatin derivatives involves the modulation of GABA levels in the brain. sciepub.com

| Compound Series | Key Findings |

| 5,7-Dibromoisatin semicarbazones | Exhibited prominent anticonvulsant effects in the MES test with low neurotoxicity. nih.govnih.govresearchgate.net |

| Isatin semicarbazones | Showed significant protection in MES, scPTZ, and subcutaneous strychnine induced seizure models. ualberta.ca |

| Schiff bases of isatin | Demonstrated anticonvulsant activity in MES and scPTZ tests. srce.hr |

| 5-substituted isatin derivatives | Compounds with a chloro group at the 5th position showed good anticonvulsant activity. sciepub.com |

Antitumor/Anticancer Activities

The isatin core is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxic and antineoplastic properties. mdpi.comnih.govijrpr.commdpi.com The anticancer activity of isatin derivatives is often attributed to their ability to interfere with various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways. nih.govrsc.org The substitution pattern on the isatin ring is critical for determining the potency and selectivity of these compounds against different cancer cell lines. core.ac.uknih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of electron-withdrawing substituents at the 5 and 7 positions of the isatin ring for enhanced cytotoxic activity. core.ac.uk This is supported by research on 5,7-dibromoisatin derivatives, which have demonstrated low to sub-micromolar cytotoxic activity against a panel of human leukemic, lymphoma, and carcinoma cell lines. core.ac.uk These findings suggest that 5,7-dichloro substitution would likely confer significant anticancer properties. For instance, multi-substituted isatin derivatives with halogens at the 5-, 6-, and 7-positions have shown high inhibitory activity against leukemia cells (K562). mdpi.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Isatin derivatives have emerged as a promising class of compounds capable of overcoming MDR in cancer cells.

For example, a series of moxifloxacin-isatin hybrids were tested for their in vitro anticancer activities against a panel of cancer cell lines, including the doxorubicin-resistant breast cancer cell line (MCF-7/DOX) and a multidrug-resistant prostate cancer cell line (MDR DU-145). frontiersin.org The most active hybrid in this series showed IC50 values in the range of 32 to 77 µM. frontiersin.org Additionally, triazole-tethered isatin-coumarin hybrids have been shown to overcome multidrug resistance in prostate and breast cancers. rsc.org

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for anticancer drug development. nih.govnih.govrsc.orgchemicalkinomics.com Several isatin derivatives have been identified as potent inhibitors of various protein kinases.

Brominated isatin derivatives have been found to be inhibitors of kinases, particularly cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. nih.govresearchgate.net Furthermore, tricyclic isatin oxime derivatives have demonstrated high binding affinity for several kinase targets, including DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, and DAPK1-3. mdpi.com The anticancer drug Sunitinib, which is a derivative of isatin, functions as a multi-targeted receptor tyrosine kinase inhibitor. nih.gov

Disruption of Protein-Protein Interactions (e.g., EWS-FLI1)

The EWS-FLI1 fusion protein, a hallmark of Ewing's sarcoma, is an oncogenic transcription factor that drives tumor development. The disruption of the protein-protein interactions involving EWS-FLI1 is a promising therapeutic strategy. Research in this area has led to the identification of small molecules capable of inhibiting EWS-FLI1 function. A notable example is the small molecule YK-4-279, which has been shown to inhibit the function of EWS-FLI1 and induce apoptosis in Ewing's sarcoma cells nih.gov. YK-4-279 is a derivative of 4,7-dichloroisatin (B105665), a structural isomer of this compound. This highlights the potential of the dichloroisatin scaffold in developing inhibitors of challenging protein-protein interactions.

Studies on analogues of YK-4-279 have revealed that substitutions on the phenyl ring are crucial for their inhibitory activity against EWS-FLI1. For instance, the presence of electron-donating groups at the para-position of the phenyl ring was found to be most favorable for EWS-FLI1 inhibition nih.gov. One of the most active inhibitors, compound 9u, which features a dimethylamino substitution, demonstrated a GI50 of 0.26 ± 0.1 μM nih.gov. The development of a biotinylated analogue of a potent derivative allowed for the determination of its binding affinity for the recombinant EWS-FLI1 protein, with a measured Kd of 4.8 ± 2.6 μM nih.gov.

These findings underscore the importance of the dichloroisatin core in designing molecules that can effectively target and disrupt oncogenic protein-protein interactions like those mediated by EWS-FLI1. While direct studies on this compound derivatives in this context are less prevalent, the data from its 4,7-dichloro isomer provides a strong rationale for the exploration of this compound-based compounds as potential EWS-FLI1 inhibitors.

Neuroprotective Effects

Neuroinflammation is a key factor in the progression of various neurodegenerative diseases. The overactivation of microglial cells can lead to neurotoxicity and perpetuate the inflammatory response in the brain nih.gov. Isatin and its derivatives have been investigated for their potential anti-neuroinflammatory and neuroprotective activities.

Halogenated isatin derivatives, in particular, have shown promise in modulating neuroinflammatory processes. Studies on a series of these compounds have demonstrated their ability to inhibit the production of nitric oxide (NO) in activated microglia nih.gov. The substitution pattern on the isatin ring, especially at the 5-position, and the lipophilicity of the derivatives have been identified as key determinants of their cytotoxic and anti-neuroinflammatory properties nih.gov.

Recent research has focused on the synthesis of isatin-based hydrazone derivatives containing halogens, which have been evaluated for their neuroprotective effects nih.govresearchgate.net. In studies using lipopolysaccharide (LPS)-exposed SH-SY5Y neuroblastoma cells, pre-treatment with lead compounds from this series led to an increase in antioxidant levels (such as SOD, CAT, GSH, and GPx) and a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines, including IL-6, TNF-alpha, and NF-kB nih.govresearchgate.net. These findings suggest that halogenated isatin derivatives, including those based on the 5,7-dichloro scaffold, could offer therapeutic potential for neurological disorders by mitigating oxidative stress and inflammation nih.govresearchgate.net.

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of neurological and psychiatric disorders. Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B nih.gov.

The inhibitory activity of isatin derivatives against MAO is significantly influenced by the substitution pattern on the isatin core. The introduction of halogen atoms can enhance the inhibitory potency. For instance, a study evaluating a series of 14 isatin analogues found that 4-chloroisatin and 5-bromoisatin were among the most potent inhibitors nih.gov. Specifically, 5-bromoisatin was a potent inhibitor of MAO-B with an IC50 value of 0.125 μM nih.gov.

Furthermore, isatin-based hydrazone derivatives have been synthesized and assessed for their MAO inhibitory activity. Many of these molecules exhibit a preference for inhibiting MAO-B over MAO-A nih.govresearchgate.net. For example, compound IS7, an isatin-tethered halogen-containing acylhydrazone, was found to be a potent MAO-B inhibitor with an IC50 value of 0.082 μM nih.govresearchgate.net. The selectivity for MAO-B is a desirable feature for the treatment of neurodegenerative conditions such as Parkinson's disease.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Halogenation Pattern on Biological Activity

The position and nature of halogen substituents on the isatin ring have a profound impact on the biological activity of its derivatives. SAR studies have consistently shown that halogenation can significantly enhance the pharmacological properties of isatin-based compounds.

In the context of MAO inhibition, substitution at the C5-position of the isatin ring has been found to be particularly advantageous for MAO-B inhibition nih.gov. For example, 5-bromoisatin is a more potent MAO-B inhibitor than isatin itself nih.gov. The presence of a halogen on a benzyloxy pharmacophore attached to a chalcone framework has also been shown to enhance MAO-B inhibition, suggesting that halogenation of substituents on the isatin core can be a fruitful strategy rsc.org. While specific SAR studies on this compound are limited, the general trend observed with other halogenated isatins suggests that the dichlorination at the 5 and 7 positions could confer potent biological activities.

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Reference |

|---|---|---|---|

| Isatin | 12.3 | 4.86 | nih.gov |

| 4-Chloroisatin | 0.812 | >100 | nih.gov |

| 5-Bromoisatin | 1.28 | 0.125 | nih.gov |

Impact of N-Substitution on Bioactivity and Selectivity

Modification at the N-1 position of the isatin ring is a common strategy to modulate the bioactivity and selectivity of its derivatives. The introduction of various substituents at this position can influence the compound's interaction with its biological target.

For instance, in the development of anti-neuroinflammatory agents, isatin analogues bearing small substituents at the N-position were selected for initial screening nih.gov. While the specific impact of N-substitution on the activity of this compound derivatives is not extensively documented in the available literature, studies on other isatin derivatives suggest that this position is a key site for chemical modification to fine-tune pharmacological properties.

Role of C-3 Modifications on Pharmacological Profiles

The C-3 carbonyl group of the isatin ring is a versatile handle for chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles. The synthesis of hydrazone derivatives at this position has been a particularly successful approach.

Isatin-based hydrazones have demonstrated significant MAO inhibitory activity and neuroprotective effects nih.govresearchgate.net. The nature of the acylhydrazone moiety can greatly influence the potency and selectivity of the resulting compound. For example, a series of sixteen isatin-based hydrazone derivatives were synthesized, with several compounds showing potent and selective inhibition of MAO-B nih.govresearchgate.net. Compound IS6 from this series displayed a high selectivity index of 263.80 for MAO-B over MAO-A nih.govresearchgate.net. These studies highlight the critical role of C-3 modifications in shaping the pharmacological profile of isatin derivatives and suggest that the development of C-3 modified this compound derivatives could lead to potent and selective therapeutic agents.

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| IS6 | 32.712 | 0.124 | 263.80 | nih.govresearchgate.net |

| IS7 | 19.176 | 0.082 | 233.85 | nih.govresearchgate.net |

| IS13 | 22.108 | 0.104 | 212.57 | nih.govresearchgate.net |

| IS15 | 1.852 | 14.872 | 0.12 | nih.govresearchgate.net |

Pharmacophore Development for Selective Activity

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov These models are crucial tools in drug discovery for identifying novel compounds with desired biological activity through virtual screening of large chemical libraries. nih.govfrontiersin.org The development of a pharmacophore for isatin derivatives, including this compound, is based on their structure-activity relationships in modulating specific biological targets.

For the isatin scaffold, the core indole-2,3-dione structure is fundamental. The key pharmacophoric features can be inferred from its interactions with biological targets. Analysis of the affinity-enhancing effects of various isatin derivatives on protein-protein interactions (PPIs) reveals critical features for activity. The ability of the isatin core to form hydrogen bonds is a key characteristic. nih.gov Furthermore, substitutions on the aromatic ring, particularly at the 5 and 7 positions, significantly influence the molecule's efficacy and specificity. For instance, the presence of halogen atoms, as in this compound, drastically alters the compound's effect on PPIs compared to the unsubstituted isatin. nih.govmdpi.com This suggests that the electronic and steric properties of these substituents are critical pharmacophoric elements for achieving selective activity. A successful pharmacophore model for this class of compounds would therefore include the core hydrogen bonding features of the isatin moiety, alongside specific hydrophobic or electrostatic features corresponding to the substituents at the 5 and 7 positions that dictate selectivity.

Mechanistic Investigations of Biological Action

Understanding the precise mechanisms through which this compound exerts its effects requires detailed investigation into its molecular interactions.

Research has focused on the ability of isatin and its derivatives to modulate the formation of protein complexes, a novel regulatory mechanism. nih.govresearchgate.net

A key finding in the study of isatin derivatives is their effect on the interaction between two human mitochondrial proteins: ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR). nih.govnih.govresearchgate.net Surface Plasmon Resonance (SPR) analysis has demonstrated that isatin can, in a concentration-dependent manner, increase the affinity of the interaction between these two proteins. nih.govnih.govresearchgate.net Studies have shown that ADR interacts specifically with the monomeric form of FECH to form a heterodimer. nih.gov The regulatory action of isatin and its derivatives occurs by influencing the formation of this FECH/ADR heterodimer. nih.govnih.gov

The parent compound, isatin, has been shown to significantly enhance the affinity of the FECH/ADR complex. In one study, a pharmacologically relevant concentration of isatin (100 µM) caused the dissociation constant (Kd) to decrease from 13 µM to 2 µM, indicating a stronger binding interaction. nih.gov This affinity-enhancing effect is a novel mechanism of action, where a small molecule facilitates the interaction between two protein partners that may otherwise bind weakly or not at all to the small molecule individually. nih.gov This suggests isatin acts as a bidirectional regulator of protein-protein interactions (PPIs), capable of either increasing or decreasing the affinity between interacting proteins. mdpi.com

The table below summarizes the effects of various isatin derivatives on the interaction between FECH and its protein partners, ADR and Cytochrome b5 type B (CYB5B), as determined by SPR analysis. A "++" indicates a significant increase in affinity, while "-" indicates no significant effect.

| Compound Name | Effect on FECH/ADR Interaction | Effect on FECH/CYB5B Interaction |

| Isatin | ++ | - |

| 5-Chloroisatin (B99725) | - | - |

| 5-Fluoroisatin | - | - |

| 5-Nitroisatin | - | - |

| This compound | - | - |

| 5,7-Dibromoisatin | - | - |

| 5,7-Dinitroisatin | - | - |

This table is based on data from studies on the specificity of isatin's effect on protein-protein interactions. mdpi.com

The affinity-enhancing effect observed with isatin on the FECH/ADR interaction is highly specific. nih.govnih.gov Structural analogues of isatin, including this compound, did not reproduce this effect. nih.govnih.gov As shown in the table above, derivatives with substitutions at the 5 and/or 7 positions, such as this compound, 5,7-Dibromoisatin, and 5-Chloroisatin, failed to increase the affinity of the FECH/ADR interaction. mdpi.com This high degree of specificity underscores the precise structural requirements for modulating this particular protein-protein interaction, highlighting that even small modifications to the isatin scaffold can completely abolish the affinity-enhancing activity. nih.govnih.gov

To elucidate the mechanism behind the affinity-enhancing effect of isatin, molecular docking and computational modeling have been employed. nih.govnih.gov Since neither FECH nor ADR individually possesses a strong binding site for isatin, it was hypothesized that isatin binds at the interface of the FECH/ADR heterodimer. nih.govmdpi.com

In silico molecular docking studies were performed using programs such as ClusPro, GRAMM-X, and ZDock to model the protein complex. nih.govmdpi.com The results of these computational analyses revealed the most probable mechanism involves the formation of a ternary FECH/isatin/ADR complex. nih.govnih.gov In this model, the isatin molecule is positioned at the interface between the interacting FECH and ADR monomers. It is stabilized by forming hydrogen bonds with amino acid residues from both proteins simultaneously, effectively acting as a "molecular glue" that strengthens the interaction between them. nih.gov This computational insight provides a structural basis for the observed specific, affinity-enhancing effect of isatin, which is not replicated by derivatives like this compound, presumably due to steric or electronic hindrance preventing proper binding at the protein-protein interface. nih.govnih.gov

Ferrochelatase (FECH) and Adrenodoxin Reductase (ADR) Complex Formation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules. In the context of pharmacological research on this compound and its derivatives, MD simulations provide valuable insights into the dynamic interactions between these compounds and their biological targets at an atomic level. These simulations can predict the binding stability of a ligand-protein complex, elucidate the conformational changes that occur upon binding, and quantify the binding free energies.

Research on various isatin derivatives has demonstrated the utility of MD simulations in drug design and development. nih.gov For instance, in studies investigating the anticancer properties of isatin analogs, MD simulations have been employed to validate the results of molecular docking studies. ut.ac.ir By simulating the behavior of the ligand-protein complex over time, researchers can assess the stability of the predicted binding poses and identify key amino acid residues involved in the interaction. mdpi.com

The general procedure for conducting MD simulations of a this compound derivative with a target protein involves several key steps. Initially, the complex structure obtained from molecular docking is used as the starting point. ut.ac.ir This structure is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to neutralize the system. mdpi.com The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. Finally, the production simulation is run for a specific period, during which the trajectory of each atom is calculated and saved for further analysis.

Analysis of the MD simulation trajectories can provide a wealth of information. Root Mean Square Deviation (RMSD) is often calculated to assess the structural stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation. Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of different regions of the protein, indicating which parts are most affected by ligand binding. Furthermore, the number and type of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored over time to understand the key determinants of binding affinity. nih.gov

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity between the ligand and the protein. nih.govplos.org This data is crucial for ranking different derivatives and prioritizing them for further experimental testing.

The insights gained from MD simulations are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold. By understanding the dynamic nature of the ligand-target interactions, medicinal chemists can make informed modifications to the lead compound to enhance its pharmacological properties.

Interactive Data Table: Representative Molecular Dynamics Simulation Data for an Isatin Derivative

The following table presents hypothetical, yet representative, data that could be obtained from a molecular dynamics simulation study of a this compound derivative targeting a protein like Cyclin-Dependent Kinase 2 (CDK2).

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total length of the simulation run. |

| Average RMSD (Protein) | 2.5 Å | Indicates good structural stability of the protein backbone. |

| Average RMSD (Ligand) | 1.8 Å | Suggests the ligand remains stably bound in the active site. |

| Average Hydrogen Bonds | 3 | The average number of hydrogen bonds maintained between the ligand and protein. |

| Key Interacting Residues | GLU81, LEU83, LYS33 | Amino acids identified as crucial for ligand binding. |

| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol | A favorable binding free energy suggesting strong affinity. |

Advanced Research Techniques and Methodologies Applied to 5,7 Dichloroisatin

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5,7-Dichloroisatin and its derivatives, providing fundamental insights into their molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound derivatives. kpfu.ru One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms in the molecule. However, for complex derivatives, especially when dealing with potential isomers, more advanced two-dimensional (2D) NMR techniques are employed.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between proton and carbon shifts, which is critical for unambiguously assigning signals and distinguishing between positional isomers. For instance, in dichlorinated isatins, these methods can definitively differentiate between protons at various positions on the aromatic ring. Dynamic NMR spectroscopy can also be utilized to study conformational changes in molecules, such as the rotation of substituent groups. kpfu.ru The characterization of N-substituted derivatives of this compound would rely on these techniques to confirm the site of alkylation and determine the resulting structural changes. researchgate.net

Table 1: Representative NMR Data Interpretation for a this compound Derivative

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Identifies aromatic and NH protons; their splitting patterns reveal adjacent protons. |

| ¹³C NMR | Shows the number and electronic environment of unique carbon atoms. | Confirms the presence of carbonyl carbons (C2, C3) and aromatic carbons. |

| COSY | Correlates protons that are coupled to each other. | Establishes the connectivity of protons within the aromatic ring system. |

| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns specific proton signals to their corresponding carbon atoms. |

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. researchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula and ruling out isomer contamination.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks for the molecular ion ([M]⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1, unequivocally indicating the presence of two chlorine atoms. Predicted collision cross-section (CCS) values can further aid in identification by providing information related to the ion's shape. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₃Cl₂NO₂) uni.lu

| Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₈H₄Cl₂NO₂]⁺ | 215.96137 | 139.1 |

| [M+Na]⁺ | [C₈H₃Cl₂NNaO₂]⁺ | 237.94331 | 152.0 |

| [M-H]⁻ | [C₈H₂Cl₂NO₂]⁻ | 213.94681 | 141.2 |

| [M+NH₄]⁺ | [C₈H₇Cl₂N₂O₂]⁺ | 232.98791 | 160.4 |

| [M]⁺ | [C₈H₃Cl₂NO₂]⁺ | 214.95354 | 141.2 |

Data sourced from PubChemLite. CCS values are calculated. uni.lu

While techniques like NMR and MS provide data on connectivity and composition, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. mkuniversity.ac.inpatnawomenscollege.in This method involves diffracting X-rays off a single, high-quality crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and stereochemistry. mkuniversity.ac.inpatnawomenscollege.in

For derivatives of this compound, X-ray crystallography is the ultimate tool for confirming the regiochemistry of substitutions, for example, to verify that functionalization occurred at a specific nitrogen or oxygen atom. It provides indisputable evidence of the compound's molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mkuniversity.ac.in Although obtaining suitable crystals can be challenging, the structural information gained is unparalleled in its detail and accuracy. patnawomenscollege.ind-nb.info

Table 3: Typical Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound Derivatives |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, triclinic). | Provides fundamental information about the packing of molecules. |

| Space Group | Describes the symmetry elements within the crystal's unit cell. | Defines the arrangement and orientation of molecules in the solid state. mkuniversity.ac.in |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the size and shape of the basic building block of the crystal. |

| Bond Lengths/Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and reveals any strain or unusual geometry. mkuniversity.ac.in |

| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Defines the conformation of flexible parts of the molecule. mkuniversity.ac.in |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and van der Waals contacts. | Explains the crystal packing and can influence physical properties. |

Computational Chemistry in this compound Research

Computational chemistry provides powerful predictive tools that complement experimental work, offering insights into reaction pathways and biological potential that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netcolumbia.edu In the context of this compound, DFT calculations are invaluable for studying reaction mechanisms. mdpi.com For example, DFT can be used to model the chlorination of isatin (B1672199) to understand why the reaction regioselectively yields the 5,7-dichloro product. researchgate.net

By calculating the energies of reactants, transition states, and intermediates, researchers can map out the entire potential energy surface of a reaction. osti.gov This allows for the determination of activation energies, which helps predict the most likely reaction pathway among several possibilities. pku.edu.cn DFT calculations can elucidate the stability of different intermediates, explaining why one reaction product is favored over another kinetically or thermodynamically. researchgate.net These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Table 4: Application of DFT in Studying Reaction Mechanisms

| DFT Calculation | Information Provided | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Predicts the lowest-energy 3D structure of a molecule. | Determines the most stable conformation of reactants, products, and intermediates. |

| Transition State Search | Locates the highest-energy point along a reaction coordinate (the "saddle point"). | Identifies the structure of the transition state and allows for calculation of the reaction's activation energy. researchgate.net |

| Frequency Calculation | Computes vibrational frequencies. | Confirms that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

| Relative Energy Calculation | Determines the energy difference between various states (reactants, products, etc.). | Predicts reaction thermodynamics (exothermic/endothermic) and the relative stability of isomers or intermediates. researchgate.net |

In silico techniques use computational models to predict the pharmacological or toxicological properties of a molecule before it is synthesized or tested in a lab. japsonline.com For this compound and its potential derivatives, these methods can rapidly screen for drug-like characteristics and potential biological activity, saving significant time and resources. japsonline.comnih.gov

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in the chemical structure of a series of compounds with their measured biological activity. japsonline.com Another powerful tool is molecular docking, where a model of the compound is computationally "placed" into the binding site of a target protein (like an enzyme or receptor) to predict its binding affinity and mode of interaction. nih.gov Furthermore, in silico tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for determining if a compound has the potential to become a viable drug. researchgate.netnih.govnih.gov

Table 5: Properties Predicted by In Silico Methods for Drug Discovery

| Prediction Category | Specific Properties | Purpose |

|---|---|---|

| Physicochemical Properties | Molecular Weight, LogP, Solubility, pKa | Assess fundamental characteristics that influence absorption and distribution. |

| Pharmacokinetics (ADME) | Caco-2 permeability, Plasma Protein Binding, Cytochrome P450 inhibition | Predict how the compound will move through and be processed by the body. japsonline.com |

| Drug-Likeness | Lipinski's Rule of Five, Veber's Rules | Filter compounds based on structural properties common in oral drugs. nih.gov |

| Biological Activity | Binding affinity to specific targets, Predicted therapeutic class | Identify potential protein targets and therapeutic applications. researchgate.net |

| Toxicity | hERG inhibition, Mutagenicity (Ames test), Carcinogenicity | Flag potential safety liabilities early in the discovery process. |

In Vitro and Cell-Based Assays

Advanced research into the biological activities of this compound has utilized a variety of in vitro and cell-based assays to elucidate its potential as a bioactive compound. These laboratory-based techniques allow for the controlled investigation of its effects on cellular processes, such as proliferation, and its interactions with specific protein targets.

Cell Growth Inhibition Assays

Cell growth inhibition assays are fundamental in the discovery of potential anticancer agents. These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines. A common method employed is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, which determines cell viability by measuring the metabolic activity of living cells. researchgate.net The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of intact cells results in the formation of purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically. atcc.org The results are often expressed as the IC50 value, which is the concentration of a drug that is required to inhibit the growth of 50% of a cell population compared to an untreated control. researchgate.net

While direct and extensive cell growth inhibition data for this compound is limited in the literature, research has been conducted on its derivatives. In one study, new homodimeric derivatives were synthesized from N-alkylated this compound. scielo.br The anticancer potential of these synthesized dimers was evaluated in vitro against three human cancer cell lines, with some adducts demonstrating potent activity, achieving average inhibitory concentrations as low as 0.72 μM. scielo.br The study highlighted that the most effective homodimers were more active than their monomeric precursors. scielo.br

A significant challenge in the biological evaluation of this compound has been its solubility. A study focused on synthesizing and evaluating isatin-β-thiosemicarbazones reported that the 5,7-dichloro-isatin derivative could not be tested for its activity as it was found to be insoluble in common laboratory solvents such as DMSO, ethanol (B145695), and water. nih.gov This characteristic can hinder its assessment in aqueous cell culture media.

| Derivative Class | Starting Material | Key Finding | Reported Activity | Reference |

|---|---|---|---|---|

| Homodimeric Morita-Baylis-Hillman adducts | 5,7-dichloro-1-methylindoline-2,3-dione | Dimeric compounds were more active than their monomeric counterparts. | Average inhibitory concentrations up to 0.72 μM against tested cancer cell lines. | scielo.br |

| Isatin-β-thiosemicarbazone | This compound | Compound was synthesized but not tested for biological activity. | Insoluble in DMSO, ethanol, and water, preventing evaluation. | nih.gov |

Surface Plasmon Resonance (SPR) for Protein-Protein Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular binding events in real time. mdpi.comresearchgate.net It is widely employed to measure the kinetics, affinity, and specificity of interactions between proteins and other molecules, including small compounds like this compound. researchgate.net In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface in a solution. researchgate.net The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU), providing quantitative data on the association and dissociation rates of the interaction. researchgate.net

The SPR technique was utilized to investigate the effects of isatin and its structural analogues on the interaction between two human mitochondrial proteins: ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR). mdpi.comnih.gov In this research, it was discovered that isatin itself could enhance the binding affinity between FECH and ADR in a concentration-dependent manner, suggesting a novel regulatory role for isatin in modulating protein-protein interactions (PPIs). mdpi.comnih.gov

However, this affinity-enhancing effect was found to be highly specific to the parent isatin molecule. When structural analogues of isatin, including this compound, were tested, they failed to reproduce this effect. mdpi.comnih.govresearchgate.net Furthermore, studies showed that individual proteins, FECH and ADR, when immobilized on the sensor chip, did not interact with isatin or its derivatives, indicating the effect was specific to the formation of the FECH/ADR complex. mdpi.com This research demonstrates that the specific substitutions on the isatin core, such as the chlorine atoms at the 5- and 7-positions, are critical determinants of the molecule's ability to modulate this particular protein-protein interaction.